N-(2-methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-30-19-8-5-7-18(14-19)28-22(16-10-12-24-13-11-16)21(26-27-28)23(29)25-15-17-6-3-4-9-20(17)31-2/h3-14H,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKKQOKNLVKMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxybenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. The specific structure includes:
- Substituents : Methoxy groups on the benzyl and phenyl rings enhance lipophilicity and may influence receptor interactions.
- Pyridine ring : Often associated with various pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit notable antimicrobial properties. For instance:
- Study Findings : A study demonstrated that derivatives of 1,2,3-triazoles showed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged significantly depending on the specific derivative and bacterial strain tested .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative A | S. aureus | 16 |
| Triazole Derivative B | E. coli | 32 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest:
- Mechanism : It may induce apoptosis in cancer cells by activating caspase pathways .
- In vitro Studies : One study reported that certain triazole derivatives exhibited IC50 values ranging from 0.4 to 20 µM against various cancer cell lines, indicating significant cytotoxicity .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| MCF-7 | 10.0 |
| A549 | 15.0 |
Anti-inflammatory Activity
Triazole compounds are also recognized for their anti-inflammatory effects. Research indicates:
- Cytokine Modulation : Compounds have been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Interaction : Binding to cellular receptors can modulate signaling pathways that lead to apoptosis or reduced inflammation.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of triazole derivatives and evaluated their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the triazole ring significantly enhanced antimicrobial activity, with the most potent compound achieving an MIC of 8 µg/mL against S. aureus.
Case Study 2: Anticancer Activity
In another investigation focused on breast cancer cell lines (MCF-7), the triazole derivative demonstrated a dose-dependent reduction in cell viability. The study highlighted that the compound's mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.
Comparison with Similar Compounds
Research Findings and Implications
Substituent Effects :
- Electron-Donating vs. Withdrawing Groups : Methoxy substituents (target compound) improve solubility but may reduce antitumor potency compared to chloro or trifluoromethyl groups .
- Pyridine Position : Pyridin-4-yl (target) vs. pyridin-2-yl () alters binding orientation in kinase pockets, affecting selectivity .
Further testing is required to validate this hypothesis.
Synthetic Considerations :
- Crystallographic refinement tools (e.g., SHELXL) are widely used to confirm triazole derivative structures, ensuring accuracy in structure-activity relationship studies .
Q & A
Q. What experimental controls are critical for reproducibility in metabolic stability studies?
- Methodology :
- Liver Microsomes : Include verapamil (CYP3A4 inhibitor) and NADPH regeneration systems .
- LC-MS/MS : Use isotopically labeled internal standards (e.g., ¹³C-carboxamide) .
Future Directions
Q. How to design multi-target interaction studies for polypharmacology applications?
- Methodology :
- Network Pharmacology : Integrate STRING or KEGG databases to map kinase/GPCR cross-talk .
- Proteomics : SILAC labeling to quantify target engagement in HEK293 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
